molecular formula C21H25ClFN3O4 B10778674 rac cis Moxifloxacin-d4 Hydrochloride

rac cis Moxifloxacin-d4 Hydrochloride

Cat. No.: B10778674
M. Wt: 441.9 g/mol
InChI Key: IDIIJJHBXUESQI-RPKOYQESSA-N
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Description

Moxifloxacin-d4 (hydrochloride) is a deuterated form of moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of moxifloxacin. The deuterium atoms in Moxifloxacin-d4 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the moxifloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Moxifloxacin-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes purification steps to ensure high purity of the final product. A mixed solvent of ethanol, water, and concentrated hydrochloric acid is often used to dissolve and crystallize the crude product, resulting in a high-purity Moxifloxacin-d4 (hydrochloride) suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Moxifloxacin-d4 (hydrochloride) can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone derivatives .

Scientific Research Applications

Moxifloxacin-d4 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Moxifloxacin-d4 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Moxifloxacin-d4 (hydrochloride) prevents bacterial cell replication and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moxifloxacin-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal compound for tracing and studying the pharmacokinetics and metabolic pathways of moxifloxacin without altering its pharmacological properties. This deuterated form provides more accurate and detailed insights into the behavior of the drug in biological systems .

Properties

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI Key

IDIIJJHBXUESQI-RPKOYQESSA-N

Isomeric SMILES

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H].Cl

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Origin of Product

United States

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